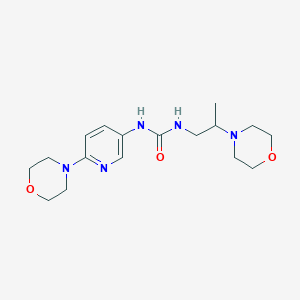![molecular formula C15H21N3O B7571656 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)
3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), both of which are important in the immune response against cancer.
Biochemical and Physiological Effects:
3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the permeability of blood vessels in tumors, which allows for better delivery of chemotherapy drugs. 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole has also been shown to inhibit the growth of new blood vessels in tumors, which can help to slow the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole in lab experiments is its ability to enhance the anti-tumor activity of other chemotherapy drugs. However, 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole has also been shown to have limited effectiveness in some types of cancer, and its use may be associated with certain side effects.
Direcciones Futuras
There are several potential future directions for research on 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole. One area of interest is in the development of combination therapy regimens that include 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole and other chemotherapy drugs. Another area of interest is in the use of 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole in combination with immunotherapy drugs, which may help to enhance the immune response against cancer. Additionally, further research is needed to better understand the mechanisms of action of 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole and its potential use in the treatment of specific types of cancer.
Métodos De Síntesis
3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 2-methylpyrrole, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and 2-bromoacetophenone. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
3,5-dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11-13(12(2)19-16-11)10-18-9-5-7-15(18)14-6-4-8-17(14)3/h4,6,8,15H,5,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSSSGKYTVAXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)



![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)

![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)
![2,4-Difluoro-5-[(4-methoxy-2,6-dimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571642.png)

![2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)